4-chloro-1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
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Overview
Description
4-chloro-1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an azetidine ring, a four-membered ring containing one nitrogen atom. The compound is characterized by the presence of chloro substituents on both the pyrazole and phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized by reacting a suitable amine with an epoxide under basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzyl halide.
Formation of the Pyrazole Ring: The pyrazole ring can be formed by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Final Coupling: The final step involves coupling the azetidine intermediate with the pyrazole intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction temperatures and times, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-chloro-1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-chloro-1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole: Similar structure but lacks the azetidine ring.
4-chloro-1-(4-chlorophenyl)-1H-pyrazole: Similar structure but lacks the azetidine ring and the additional chlorophenyl group.
Uniqueness
4-chloro-1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is unique due to the presence of both the azetidine and pyrazole rings, as well as the chloro substituents. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H15Cl2N3 |
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Molecular Weight |
296.2 g/mol |
IUPAC Name |
4-chloro-1-[[1-[(4-chlorophenyl)methyl]azetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C14H15Cl2N3/c15-13-3-1-11(2-4-13)6-18-7-12(8-18)9-19-10-14(16)5-17-19/h1-5,10,12H,6-9H2 |
InChI Key |
IHJLNYBZRVGBIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)Cl)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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